molecular formula C8H6Cl3NO3 B166828 Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester CAS No. 60825-26-5

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester

Cat. No. B166828
CAS RN: 60825-26-5
M. Wt: 270.5 g/mol
InChI Key: MNYBZEHWPRTNJY-UHFFFAOYSA-N
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Description

“Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester” is also known as Triclopyr methyl ester . It has a molecular formula of C8H6Cl3NO3 and a molecular weight of 270.497 . This compound belongs to the pyridine group .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3 . The chemical structure of this compound is available in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The compound has a molar mass of 256.46 g·mol−1 . It appears as a fluffy solid with a melting point of 148 to 150 °C . It has a solubility of 440 mg/L in water and 989 g/kg in acetone . The acidity (pKa) of the compound is 2.68 .

Scientific Research Applications

Photolysis and Environmental Decomposition

Studies have examined the photochemical quantum yields of [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid (triclopyr) and its ester derivatives, showing significant photodegradation rates in environmental conditions. For instance, triclopyr degrades approximately six times faster than its ester under midday, midsummer conditions at the water's surface, indicating its relatively rapid environmental decomposition (McCall & Gavit, 1986).

Luminescent Properties

Research into the luminescent properties of pyridylthiazoles, which include derivatives of this compound, has shown promising results. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, suggesting potential applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

Herbicidal Efficacy

Triclopyr and its ester formulations have been extensively studied for herbicidal applications. They have been shown to be effective against various plant species such as honey mesquite, Virginia creeper, and others. Different formulations of this compound demonstrate varying degrees of effectiveness, with the ester formulation generally showing superior results in some trials (Jacoby & Meadors, 1983); (Tworkoski, Young, & Sterrett, 1988).

Foliar Absorption Studies

Investigations into the absorption of triclopyr by plant leaves have provided insights into its effectiveness as a herbicide. Factors like leaf age, leaf surface characteristics, and environmental conditions significantly influence the absorption and effectiveness of this compound (King & Radosevich, 1979); (Bentson & Norris, 1991).

Structural and Chemical Studies

The crystal structure of triclopyr has been determined, providing valuable information about its chemical behavior and potential interactions with other substances. This structural analysis contributes to a deeper understanding of its properties and applications (Cho, Kim, Jeon, & Kim, 2014).

Mechanism of Action

Target of Action

Triclopyr methyl ester, also known as Triclopyr-methyl or Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester, is primarily targeted at broadleaf weeds and woody plants . It is used for brush control in the right-of-way and defoliation of wooded areas . The compound leaves grasses and conifers unaffected .

Mode of Action

Triclopyr is a systemic herbicide that mimics a specific type of plant growth hormone, known as an auxin . It is rapidly absorbed by the foliage and roots of plants . This results in uncontrolled plant growth, leading to the eventual death of the plant . The herbicide is absorbed into the plant’s vascular system and kills them off from the inside out .

Biochemical Pathways

It is thought to involve cell plasticity and nucleic acid metabolism . The action is similar to that of the naturally occurring auxin, Indole Acetic Acid (IAA) .

Pharmacokinetics

Triclopyr and its ester form are pharmacologically equivalent . Triclopyr is rapidly and extensively absorbed; it is mainly excreted as unchanged in urine (>80%) . This rapid absorption and excretion suggest that the compound has high bioavailability.

Result of Action

The primary result of Triclopyr’s action is the death of the targeted plants. After absorbing the herbicide, plants die slowly (within weeks) . This is due to the uncontrolled growth caused by the herbicide, which disrupts the plant’s normal growth processes .

Action Environment

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks and quail, but has been found non-toxic to bees and very slightly toxic to fish . The ester form of triclopyr is highly toxic to fish, aquatic plants, and aquatic invertebrates, and should never be used in waterways, wetlands, or other sensitive habitats . This suggests that environmental factors such as the presence of water and soil type can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks (LD50 = 1698 mg/kg) and quail (LD50 = 3000 mg/kg) . It has been found non-toxic to bees and very slightly toxic to fish (rainbow trout LC50 (96 hr) = 117 ppm) .

Biochemical Analysis

Biochemical Properties

It is known that Triclopyr is the major compound of the residue in vegetal tissues This suggests that Triclopyr Methyl Ester may interact with various enzymes, proteins, and other biomolecules in plant tissues

Cellular Effects

It is known that Triclopyr, a related compound, is used to control broadleaf weeds while leaving grasses and conifers unaffected . This suggests that Triclopyr Methyl Ester may have selective effects on different types of cells and cellular processes.

Temporal Effects in Laboratory Settings

It is known that Triclopyr breaks down in soil with a half-life between 30 and 90 days This suggests that Triclopyr Methyl Ester may have similar stability and degradation properties

Dosage Effects in Animal Models

It is known that Triclopyr is slightly toxic to ducks and quail . This suggests that Triclopyr Methyl Ester may have similar toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the metabolism of Triclopyr and its butoxyethyl ester in plants is adequately elucidated . This suggests that Triclopyr Methyl Ester may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that Triclopyr is used as a systemic foliar herbicide , suggesting that Triclopyr Methyl Ester may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given its use as a systemic foliar herbicide , it may be localized to specific compartments or organelles within the cell

properties

IUPAC Name

methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBZEHWPRTNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069432
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60825-26-5
Record name Methyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60825-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-((3,5,6-trichloro-2-pyridinyl)oxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060825265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Mixtures of 2.56 g (0.01 g mole) of methyl 3,5,6-trichloro-2-pyridyl carbonate, 0.01 to 0.1 g mole of methyl chloroacetate, and initiator as noted were heated at 100° C. until gas evolution had stopped. Unreacted methyl chloroacetate was then removed from the reaction mixture using a rotary evaporator. The crude product remaining was analyzed by gas chromatography. In each case, a good yield (about 2.8 g of crude product) of the expected 3,5,6-trichloro-2-pyridoxyacetic acid, methyl ester (III) was found with only small amounts of by-products IV, V, and VI as shown schematically below. ##STR2## The reaction conditions and results are listed in detail in Table II.
Name
methyl 3,5,6-trichloro-2-pyridyl carbonate
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 43.4 g (0.2 mole) of 2,3,5,6-tetrachloropyridine, 108 g (1.2 mole) of methyl glycolate, and 26.6 g (0.25 mole) of anhydrous sodium carbonate. The resulting mixture was stirred and heated to 110° C. at atmospheric pressure with methanol distillate being removed, as it formed, through a distillation head. After 3.5 hours, 6.5 g of methanol distillate was collected. This distillate, along with 64.0 g of additional methanol was added to the reaction mixture and reflux was continued for 1 hour. The solution was cooled to room temperature and anhydrous hydrogen chloride was sparged in slowly, until the solution was acidic to thereby minimize hydrolysis. The solution was refluxed at 70° C. for two more hours, and volatiles were removed in a vacuum. One hundred and eighteen grams of methanol and methyl glycolate were recovered. Perchloroethylene (150 g) was used to extract the ester. After washing the resulting perchloroethylene solution with water and cooling to 20° C., crystals of the product precipitated. These crystals were filtered and dried to give 41.2 g (0.15 mole) of methyl 3,5,6-trichloro-2-pyridinyloxyacetate, m.p. 99°-103° C. The ester product was analyzed by gas-liquid chromatography and was shown to be about 98% pure. Further recrystallization from methanol gave the pure ester, m.p. 104.5°-106° C. In the filtrate from the original crystallization there was another 8.2 g (0.03 mole) of product, and therefore, the total amount of product was 49.4 g (0.18 mole), which represented a 90% yield based on the tetrachloropyridine.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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